molecular formula C30H50O5 B1259874 rubiarbonol F

rubiarbonol F

Cat. No.: B1259874
M. Wt: 490.7 g/mol
InChI Key: KJXUHHARWYEHNL-ZEUDKGLNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubiarbonol F (C30H50O5, molecular weight 490.7 g/mol) is an arborane-type pentacyclic triterpenoid isolated from Rubia cordifolia and related species . Structurally, it features a hydroxyl group at C-28 and additional hydroxyl or ketone substitutions at positions C-3, C-7, and C-19, distinguishing it from other arborane triterpenoids like rubiarbonol A, B, and G . Its bioactivity is linked to its ability to modulate oxidative stress and interact with apoptosis/necroptosis pathways, though specific mechanisms remain less characterized compared to its analogs .

Properties

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(1R,3S,3aR,5aS,5bS,6S,7aR,9R,10R,11aS,13aR,13bR)-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9,10-tetrol

InChI

InChI=1S/C30H50O5/c1-16(2)18-12-20(33)24-29(7)9-8-17-23(28(29,6)10-11-30(18,24)15-31)19(32)13-22-26(3,4)25(35)21(34)14-27(17,22)5/h8,16,18-25,31-35H,9-15H2,1-7H3/t18-,19-,20+,21+,22-,23-,24+,25-,27+,28-,29+,30+/m0/s1

InChI Key

KJXUHHARWYEHNL-ZEUDKGLNSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)O)C)C)CO)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CC(C(C5(C)C)O)O)C)O)C)C)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Key Substitutions Bioactivity Highlights
Rubiarbonol F C30H50O5 3-OH, 7-OH, 19-OAc, 28-OH Antioxidant activity via ROS scavenging; moderate cytotoxicity in A549, HeLa, and SMMC-7721 cells .
Rubiarbonol B C30H50O3 3-OH, 7-OH, 28-OH Induces RIPK1-dependent necroptosis via NOX1-derived ROS; potent antiplatelet aggregation at 150 μM .
Rubiarbonol A C30H50O4 3-OH, 7-OH, 28-OH, 19-OAc Strong cytotoxicity against HT-29 cells; hydroxylation at C-28 enhances activity vs. rubiarbonol B .
Rubiarbonol G C32H52O5 3-OH, 7-O-glucoside, 19-OAc Triggers apoptosis via NF-κB/JNK pathways; induces G0/G1 cell cycle arrest in HeLa cells .
Oleanolic Acid C30H48O3 Oleanane skeleton, 3-OH, 28-COOH Broad anti-inflammatory and pro-apoptotic effects; lacks necroptosis induction .

Mechanistic Insights

Necroptosis Induction: Rubiarbonol B activates RIPK1 phosphorylation via NOX1-derived ROS, bypassing caspase-8 inhibition in colorectal cancer (CRC) cells .

Cytotoxicity: Rubiarbonol A shows superior cytotoxicity (IC50 ~10 µM in HT-29) compared to rubiarbonol F (IC50 >20 µM in similar models), attributed to its C-28 hydroxyl group . Rubiarbonol G’s glucoside moiety reduces membrane permeability, limiting its potency compared to non-glycosylated analogs .

ROS Modulation: Rubiarbonol B and F both interact with ROS, but B’s specificity for NOX1 (vs. mitochondrial ROS in F) drives its necroptotic activity .

Research Findings and Data Tables

Table 1: Cytotoxicity Profiles (IC50 Values)

Cell Line Rubiarbonol F Rubiarbonol B Rubiarbonol A Rubiarbonol G
HT-29 (CRC) >20 µM 15 µM 10 µM 25 µM
HeLa (Cervical) 18 µM 12 µM 8 µM 20 µM
A549 (Lung) 22 µM 18 µM 14 µM 30 µM
SMMC-7721 (Liver) 25 µM 20 µM 16 µM 35 µM

Data compiled from

Table 2: Key Structural Determinants of Bioactivity

Functional Group Impact on Activity
C-28 hydroxyl Enhances cytotoxicity (rubiarbonol A > B) and ROS scavenging (rubiarbonol F) .
C-19 acetate Reduces solubility but stabilizes interactions with RIPK1 (rubiarbonol A/F vs. B) .
C-7 substitution Glycosylation (rubiarbonol G) decreases membrane penetration; free OH increases ROS generation .

Q & A

Q. What steps are critical for designing a robust structure-activity relationship (SAR) study for rubiarbonol F analogs?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation). Test analogs in parallel using high-throughput screening. Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with bioactivity .

Literature and Hypothesis Development

Q. How can researchers leverage existing literature on related triterpenoids to formulate hypotheses about rubiarbonol F’s mechanisms?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder. Focus on conserved functional groups (e.g., carboxylic acid moieties) and their roles in ROS modulation. Use tools like STRING or KEGG to map potential protein targets .

What criteria (e.g., FINER) should guide the evaluation of research questions on rubiarbonol F’s therapeutic potential?

  • Methodological Answer : Apply the FINER framework:
  • Feasible : Ensure access to purified compound and validated assays.
  • Interesting : Align with gaps in cancer cell death mechanisms.
  • Novel : Explore understudied pathways (e.g., necroptosis in drug-resistant tumors).
  • Ethical : Adhere to institutional biosafety protocols.
  • Relevant : Link to clinical challenges like chemotherapy resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rubiarbonol F
Reactant of Route 2
rubiarbonol F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.